molecular formula C22H18O4S B12622082 Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- CAS No. 918137-27-6

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-

Cat. No.: B12622082
CAS No.: 918137-27-6
M. Wt: 378.4 g/mol
InChI Key: KQOOZQXGFSHALF-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- is a complex phenolic derivative featuring a benzoxathiin core substituted with methoxy and phenylmethoxy groups. Benzoxathiin is a sulfur- and oxygen-containing heterocycle, which contributes to its unique electronic and steric properties. The compound’s structure combines a phenolic moiety with a fused benzoxathiin ring system, making it structurally distinct from simpler phenolic derivatives.

Properties

CAS No.

918137-27-6

Molecular Formula

C22H18O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-methoxy-5-(6-phenylmethoxy-1,4-benzoxathiin-2-yl)phenol

InChI

InChI=1S/C22H18O4S/c1-24-19-9-7-16(11-18(19)23)21-14-27-22-12-17(8-10-20(22)26-21)25-13-15-5-3-2-4-6-15/h2-12,14,23H,13H2,1H3

InChI Key

KQOOZQXGFSHALF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxathiin ring, followed by the introduction of the phenylmethoxy group. The final step involves the methoxylation of the phenol ring. Common reagents used in these reactions include phenols, methoxy compounds, and benzoxathiin precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler phenolic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and benzoxathiin derivatives.

Scientific Research Applications

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including coatings, adhesives, and electronic components.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxathiin vs. Benzoxazine Derivatives

Benzoxathiin and benzoxazine heterocycles share similarities in their fused aromatic-oxygen systems. However, the replacement of a nitrogen atom in benzoxazine (e.g., 1,4-benzoxazine in ) with sulfur in benzoxathiin alters electronic properties. For example:

  • Stability : Benzoxathiin’s sulfur atom may enhance resistance to oxidative degradation compared to benzoxazines, which are more prone to ring-opening under acidic conditions .

Table 1: Comparison of Benzoxathiin and Benzoxazine Derivatives

Property Benzoxathiin Derivatives Benzoxazine Derivatives
Heteroatoms O, S O, N
Solubility in DMSO Moderate (predicted) High (observed in )
Thermal Stability Higher (due to S–O bonding) Moderate
Substituted Phenolic Derivatives

The methoxy and phenylmethoxy substituents in the target compound are common in bioactive molecules. Comparisons include:

  • 2-Methoxy-5-((phenylamino)methyl)phenol (): This compound shares a methoxy-phenol backbone but lacks the benzoxathiin system. Its crystallographic data reveal planar geometry, suggesting that the benzoxathiin’s fused ring may introduce steric hindrance, affecting binding affinity .
  • (E)-2-methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (): The trifluoromethyl group enhances lipophilicity, whereas the phenylmethoxy group in the target compound may improve π-π stacking interactions in biological systems .

Table 2: Substituent Effects on Phenolic Derivatives

Compound Key Substituent LogP (Predicted) Bioactivity Highlight
Target Compound Phenylmethoxy, benzoxathiin ~3.2 Not reported (structural analogies suggest antimicrobial potential)
2-Methoxy-5-((phenylamino)methyl)phenol Phenylamino ~2.8 Crystallographically characterized; potential ligand
SB-2 () Trifluoromethyl ~3.5 Antiamnesic activity in memory impairment models
Benzothiazole Derivatives

Benzothiazoles (e.g., ) are sulfur-containing analogs but lack the oxygen atom in the heterocycle. Key differences:

  • Electronic Effects : Benzoxathiin’s oxygen may increase polarity compared to benzothiazoles, affecting solubility in aqueous media .
  • Synthetic Accessibility : Benzothiazoles are typically synthesized via cyclization of thioamides, whereas benzoxathiin derivatives may require multi-step oxidation and coupling reactions, as seen in benzoxazine syntheses () .

Biological Activity

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl] (CAS No. 918137-27-6), is a complex organic compound that has garnered interest for its potential biological activities. Its molecular formula is C22H18O4SC_{22}H_{18}O_{4}S, and it features a unique structure that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial effects, alongside relevant research findings.

Chemical Structure

The compound consists of a phenolic moiety linked to a benzoxathiin structure with an additional phenylmethoxy group. This unique configuration suggests potential interactions with biological targets.

Molecular Structure

PropertyValue
Molecular FormulaC22H18O4SC_{22}H_{18}O_{4}S
Molecular Weight378.441 g/mol
CAS Number918137-27-6

Case Studies and Findings

  • Cell Line Studies : Compounds structurally similar to Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl] were tested on human lung cancer cell lines (A549, HCC827, NCI-H358). These studies utilized MTS cytotoxicity assays to evaluate the efficacy of the compounds:
    • IC50 Values : The IC50 values for some derivatives ranged from 0.85μM0.85\,\mu M to 6.75μM6.75\,\mu M across different assays indicating varying potency against tumor cells .
  • Mechanism of Action : The antitumor activity is believed to stem from the ability of these compounds to bind within the minor groove of DNA, disrupting cellular proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to antitumor effects, some benzoxathiin derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Research Insights

  • Microbial Testing : Compounds similar to Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl] were evaluated using broth microdilution methods against Staphylococcus aureus and Escherichia coli:
    • Activity Results : Certain derivatives exhibited significant antibacterial properties with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorEffective against lung cancer cell lines; IC50 values range from 0.856.75μM0.85-6.75\,\mu M
AntimicrobialActive against S. aureus and E. coli; MIC values indicate potential as antibacterial agents

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